Defined Inactivity as a Negative Control in Antitubercular Screening vs. Active Amidoxime Antipyrines
In a 1962 in vitro antibacterial evaluation by Morita, formylantipyrine oxime (the target compound) was directly compared against seventeen newly synthesized antipyrine derivatives. The assay measured minimum inhibitory concentration (MIC) against human-type tubercle bacilli (Mycobacterium tuberculosis), Staphylococcus aureus, and Escherichia coli. The target compound and the control antipyric acid hydrazide 'showed no antibacterial activity' against any of the three microorganisms, whereas compounds with an amidoxime group (Compounds IV–VIII) exhibited weak but detectable growth inhibition against tubercle bacilli [1].
| Evidence Dimension | Antibacterial activity (Growth inhibition) |
|---|---|
| Target Compound Data | No growth inhibition observed at tested concentrations |
| Comparator Or Baseline | Amidoxime derivatives (Compounds IV–VIII): Weak growth inhibition against M. tuberculosis; exact MIC values presented in the original tabular data |
| Quantified Difference | Qualitative: Target compound is inactive, comparators show partial activity. The paper notes that the target compound was among those that 'did not show any growth inhibitory action at all'. |
| Conditions | In vitro; M. tuberculosis human-type H37Rv or similar, Kirchner medium with 10% albumin, incubation at 37°C for 3 weeks; Staph. aureus and E. coli in bouillon medium, 37°C for 18-20 hours. |
Why This Matters
This establishes the compound's validated inertness in a classic antibacterial model, making it a defined negative control candidate for assay development, as opposed to other '-antipyrine' derivatives that may introduce uncharacterized background activity.
- [1] Morita, M. (1962). Synthesis and Antibacterial Activity of Antipyrine Derivatives. VII. Amidoximes, Imidazo[1,2-a]pyridines, and Some Other Derivatives. Yakugaku Zasshi, 82(1), 75-81. View Source
